4-Methylbenzene-1-sulfonoperoxoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139573-03-8 |
|---|---|
Molecular Formula |
C7H8O4S |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-methylbenzenesulfonoperoxoic acid |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)12(9,10)11-8/h2-5,8H,1H3 |
InChI Key |
MGTWXWKLYUMAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylbenzene 1 Sulfonoperoxoic Acid
Strategic Approaches to Peroxy Acid Synthesis
The synthesis of 4-Methylbenzene-1-sulfonoperoxoic acid can be approached through several key strategies, including the perhydrolysis of sulfonyl chlorides and the conceptual oxidation of sulfonic acids.
Perhydrolysis of Sulfonyl Chlorides
A common and effective method for the preparation of peroxy acids involves the reaction of a corresponding acid chloride with hydrogen peroxide. wikipedia.org In the context of this compound, this would involve the perhydrolysis of 4-methylbenzene-1-sulfonyl chloride (tosyl chloride). This reaction is analogous to the synthesis of meta-chloroperoxybenzoic acid (mCPBA) from m-chlorobenzoyl chloride and hydrogen peroxide. wikipedia.org
The general reaction can be represented as: CH₃C₆H₄SO₂Cl + H₂O₂ → CH₃C₆H₄SO₂OOH + HCl
This method is advantageous as p-toluenesulfonyl chloride is a readily available and relatively inexpensive starting material. svkm-iop.ac.inmasterorganicchemistry.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, which can otherwise catalyze the decomposition of the peroxy acid product.
Oxidation of Sulfonic Acids (Conceptual)
Conceptually, this compound could be synthesized by the direct oxidation of 4-Methylbenzene-1-sulfonic acid (p-toluenesulfonic acid) with a strong oxidizing agent, most notably hydrogen peroxide. This approach is well-documented for the synthesis of aromatic peroxycarboxylic acids from their corresponding carboxylic acids, often utilizing a strong acid catalyst such as methanesulfonic acid to facilitate the reaction. google.com
The proposed reaction is: CH₃C₆H₄SO₃H + H₂O₂ ⇌ CH₃C₆H₄SO₂OOH + H₂O
The use of highly concentrated hydrogen peroxide (e.g., 70-95%) can favor the formation of the peroxy acid. orgsyn.org However, it is important to note that under certain conditions, the reaction between p-toluenesulfonic acid and hydrogen peroxide can lead to oxidative degradation of the aromatic ring rather than the formation of the desired peroxy acid. nih.gov Therefore, careful control of reaction conditions would be paramount to favor the formation of the sulfonoperoxoic acid.
Alternative Synthetic Pathways for Peroxy Functionalities
Alternative strategies for the synthesis of peroxy acids often involve the autoxidation of aromatic aldehydes. wikipedia.org For instance, aromatic aldehydes can react with molecular oxygen to yield peroxycarboxylic acids. epo.org While this method is established for the synthesis of peroxycarboxylic acids, its direct application to the synthesis of sulfonoperoxoic acids from a suitable sulfon-aldehyde precursor is not widely documented and remains a conceptual pathway.
Optimization of Reaction Conditions for Preparative Scale Synthesis
The successful synthesis of this compound on a preparative scale is highly dependent on the careful optimization of reaction conditions to maximize yield and minimize decomposition of the thermally sensitive peroxy acid product.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in the synthesis of peroxy acids. For the preparation of aromatic peroxy acids, methanesulfonic acid has been shown to be an effective solvent and reaction medium when starting from the corresponding aromatic acid and hydrogen peroxide. google.com In the perhydrolysis of sulfonyl chlorides, an inert organic solvent is typically used. The solvent must be chosen carefully to avoid side reactions with the strong oxidizing agents present. The use of a two-phase system can also facilitate the separation of the product from the aqueous phase.
The following table, based on analogous syntheses of other peroxy acids, illustrates the potential impact of solvent choice:
| Solvent System | Reactants | Product | Observations |
| Methanesulfonic acid | Aromatic acid + H₂O₂ | Aromatic peroxy acid | Acts as both solvent and catalyst, leading to high yields. google.com |
| Benzene (B151609)/Water | Benzoic acid + H₂O₂ | Peroxybenzoic acid | Allows for extraction and separation of the product. orgsyn.org |
| Dichloromethane/Water | m-chlorobenzoyl chloride + H₂O₂ | m-chloroperoxybenzoic acid | A common solvent for the perhydrolysis of acid chlorides. wikipedia.org |
Temperature and Pressure Control in Peroxy Acid Formation
Temperature is a critical parameter in the synthesis of peroxy acids due to their thermal instability. Reactions are often conducted at low temperatures (typically between 0 and 25 °C) to minimize decomposition of the product. google.com For example, in the synthesis of peroxybenzoic acid, evaporation of the solvent is conducted at temperatures below 30°C to prevent loss of the product. orgsyn.org
Pressure is generally not a primary variable in the liquid-phase synthesis of peroxy acids, with most reactions being carried out at atmospheric pressure. However, in reactions involving gaseous reactants, such as the conceptual autoxidation of an aldehyde with oxygen, pressure would become a significant factor to control.
The following table summarizes the effect of temperature on peroxy acid synthesis and stability, based on data for similar compounds:
| Peroxy Acid | Reaction Temperature | Stability Observations |
| Peroxybenzoic acid | Preparation at low temperatures | Decomposes at a rate of 2-3% per day at room temperature; can be stored for long periods in a refrigerator. orgsyn.org |
| Peracetic acid | Equilibrium shifts with temperature | Solutions are more stable at lower temperatures. google.com |
Catalytic Enhancements in Synthetic Routes
The synthesis of peroxy acids, including this compound, is frequently achieved through the reaction of the corresponding sulfonic acid with hydrogen peroxide. The efficiency of this transformation can be significantly improved through the use of catalysts. Mineral acids such as sulfuric acid, phosphoric acid, and hydrochloric acid are often employed to catalyze the formation of peroxy acids. rsc.org The catalytic amount can range from 0.1% to 20% by weight of the solution, with a more preferred range being 1% to 10%. rsc.org
The reaction to form the peroxy acid from the corresponding carboxylic or sulfonic acid and hydrogen peroxide is an equilibrium process: RSO₂OH + H₂O₂ ⇌ RSO₂OOH + H₂O
Catalysts are essential for accelerating the attainment of this equilibrium. The reaction temperature is also a critical parameter, with typical ranges between 0°C and 80°C. rsc.org
Purification and Isolation Techniques for Labile Peroxy Acids
The inherent instability of the peroxide functional group makes the purification and isolation of peroxy acids a significant challenge. These compounds are often sensitive to heat and impurities, which can catalyze their decomposition.
A common initial purification step involves washing the crude product. For instance, washing with a dilute aqueous ammonia (B1221849) solution can effectively remove acidic and neutral impurities while leaving the peroxy acid intact. Subsequent washes with water can further purify the product.
Crystallization is a widely used technique for obtaining pure, solid peroxy acids. For compounds that are solid at room temperature, crystallization can be performed at low temperatures (e.g., -20°C) from a suitable solvent system, such as a petroleum ether/diethyl ether mixture. spegroup.ru Seeding the solution can aid in initiating crystallization. spegroup.ru For aromatic acids, recrystallization from aqueous solutions is a common method. lookchem.com
Solvent extraction is another crucial technique. Liquid-liquid extraction can be employed to separate the peroxy acid from the aqueous reaction mixture into an organic solvent. spegroup.rulookchem.com The choice of solvent is critical to ensure good solubility of the peroxy acid while minimizing the solubility of impurities.
Following extraction or crystallization, the isolated product must be thoroughly dried. This can be achieved by using drying agents like anhydrous sodium sulfate. For solvent removal, evaporation under a stream of nitrogen or using a rotary evaporator at low temperatures (below 30°C) is recommended to prevent thermal decomposition. spegroup.ru It is important to note that explosions can occur during the evaporation of solvent from solutions of peroxy acids, necessitating appropriate safety precautions. spegroup.ru
The purity of the final product can be determined using analytical methods such as titration. A common method involves reacting the peroxy acid with sodium iodide in an acetic acid solution and then titrating the liberated iodine with a standardized sodium thiosulfate (B1220275) solution. spegroup.ru
Table 1: Summary of Purification Techniques for Peroxy Acids
| Technique | Description | Key Considerations |
|---|---|---|
| Washing | Use of dilute aqueous solutions (e.g., ammonia) to remove acidic and neutral impurities. | Specificity of the washing agent is crucial to avoid degradation of the peroxy acid. |
| Crystallization | Precipitation of the pure solid peroxy acid from a cooled solution. spegroup.ru | Requires careful selection of solvent and control of temperature. Seeding may be necessary. |
| Solvent Extraction | Separation of the peroxy acid from an aqueous phase into an immiscible organic solvent. spegroup.rulookchem.com | Solvent choice impacts efficiency and purity. |
| Drying | Removal of residual water using anhydrous salts (e.g., sodium sulfate). | Essential for stability, as water can promote decomposition. |
| Solvent Removal | Evaporation of the solvent under controlled conditions (low temperature, inert atmosphere). spegroup.ru | High risk of thermal decomposition and potential for explosion. |
Chemical Reactivity and Reaction Mechanisms of 4 Methylbenzene 1 Sulfonoperoxoic Acid
Oxidative Transformations Mediated by 4-Methylbenzene-1-sulfonoperoxoic Acid
As a potent oxygen transfer agent, this compound is expected to mediate several key oxidative reactions in organic synthesis, analogous to more commonly used peroxycarboxylic acids like meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid.
The reaction of peroxy acids with alkenes to form epoxides (oxiranes) is a fundamental transformation in organic chemistry. This compound can effectively convert alkenes and cyclic olefins into their corresponding epoxides. The reaction is initiated by the nucleophilic attack of the alkene's π-bond on the electrophilic terminal oxygen of the peroxy acid. libretexts.orglibretexts.org
The mechanism is widely accepted to be a concerted process, often referred to as the "Butterfly Mechanism". libretexts.org In this single-step reaction, the oxygen atom is transferred to the double bond while the peroxy acid is reduced to 4-methylbenzene-1-sulfonic acid. youtube.com All bond-forming and bond-breaking events occur simultaneously through a cyclic transition state. libretexts.org This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the epoxide product; a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide, making the reaction highly stereospecific. libretexts.org The reaction rate is influenced by the nature of the alkene, with more electron-rich (more substituted) double bonds reacting faster due to their increased nucleophilicity. libretexts.org
| Alkene Substrate | Relative Rate of Epoxidation | Product |
| Ethylene | 1 | Ethylene oxide |
| Propene | 22 | Propylene oxide |
| cis-2-Butene | 500 | cis-2,3-Dimethyloxirane |
| trans-2-Butene | 500 | trans-2,3-Dimethyloxirane |
| 2-Methyl-2-butene | 6500 | 2,2,3-Trimethyloxirane |
Table 1: Illustrative relative rates of epoxidation for various alkenes with a generic peroxy acid. The trend shows that more substituted, electron-rich alkenes react significantly faster.
The Baeyer-Villiger oxidation is a classic reaction that converts ketones into esters, or cyclic ketones into lactones, using a peroxy acid oxidant. wikipedia.org This reaction was first reported in 1899 by Adolf von Baeyer and Victor Villiger, who notably used peroxymonosulfuric acid, a close relative of this compound. wikipedia.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon.
The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic addition of the peroxy acid to the carbonyl carbon. wikipedia.org This step forms a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgbeilstein-journals.org The reaction then proceeds via a concerted migration of one of the substituent groups from the carbonyl carbon to the adjacent oxygen atom, coupled with the cleavage of the weak O-O bond and departure of the sulfonic acid. wikipedia.orgbeilstein-journals.org The migratory aptitude of the substituent groups is a key factor in determining the regioselectivity of the reaction. Groups that can better stabilize a positive charge are more likely to migrate. organic-chemistry.org
| Migrating Group | Migratory Aptitude |
| Tertiary alkyl | Highest |
| Cyclohexyl | ↓ |
| Secondary alkyl | ↓ |
| Phenyl | ↓ |
| Primary alkyl | ↓ |
| Methyl | Lowest |
Table 2: General migratory aptitude of various alkyl and aryl groups in the Baeyer-Villiger oxidation. The group best able to stabilize a positive charge migrates preferentially. organic-chemistry.org
Sulfides can be selectively oxidized by peroxy acids to either sulfoxides or sulfones. pearson.com this compound is an effective reagent for this transformation. The reaction proceeds via nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the peroxy acid.
The oxidation is a stepwise process. The use of one equivalent of the peroxy acid, typically at lower temperatures, allows for the selective formation of the sulfoxide (B87167). nih.gov If a second equivalent of the oxidant is added, or if the reaction is run under more forcing conditions, the sulfoxide can be further oxidized to the corresponding sulfone. nih.govresearchgate.net The control over the oxidation level makes this a valuable synthetic method. The high selectivity for the initial oxidation to the sulfoxide is due to the deactivating effect of the electron-withdrawing sulfinyl group, which makes the sulfur atom in the sulfoxide less nucleophilic than in the starting sulfide (B99878). researchgate.net
While less common than the aforementioned reactions, peroxy acids can also effect the hydroxylation of certain aromatic compounds. For instance, the oxidative degradation of p-toluenesulfonic acid itself using hydrogen peroxide can lead to hydroxylated intermediates, demonstrating the potential for such transformations. nih.gov The mechanism often involves electrophilic attack on the aromatic ring to generate phenols. Additionally, other functional groups containing lone pairs of electrons, such as amines and phosphines, can be oxidized by peroxy acids to form N-oxides and phosphine (B1218219) oxides, respectively.
Mechanistic Investigations of Peroxy Acid Reactions
The pathways by which peroxy acids transfer an oxygen atom have been investigated to determine whether they proceed in a single, concerted step or through multiple steps involving intermediates. psiberg.com
The distinction between a concerted and a stepwise mechanism is crucial for understanding reaction kinetics, stereochemistry, and potential side products. A concerted reaction occurs in a single step where all bond breaking and forming happens simultaneously through one transition state. differencebetween.com A stepwise reaction involves two or more steps, proceeding through one or more reactive intermediates. differencebetween.comquora.com
Epoxidation of Alkenes: The mechanism of alkene epoxidation by peroxy acids is overwhelmingly supported by experimental and computational evidence to be a concerted reaction. libretexts.orglibretexts.org The stereospecificity of the reaction (e.g., cis-alkenes giving cis-epoxides) is strong evidence against a stepwise mechanism involving a charged or radical intermediate, which would likely allow for bond rotation and loss of stereochemical information. The reaction proceeds through a single, well-defined "butterfly" transition state. libretexts.org
Role of Proton Transfer in Peroxy Acid Reactivity
The reactivity of peroxy acids, including this compound, is significantly influenced by proton transfer processes. In various oxidation reactions, the peroxy acid can act as both an electrophile and a nucleophile, and proton transfer is integral to the reaction mechanism.
In the epoxidation of alkenes, a concerted mechanism is often proposed where the alkene's π bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. jove.com This leads to a cyclic transition state. Simultaneously, a proton is transferred from the hydroxyl group of the peroxy acid to the newly forming carbonyl oxygen. This intramolecular proton transfer is a key feature of the concerted mechanism, facilitating the cleavage of the O-O bond. jove.com
Acid catalysis can play a crucial role in enhancing the reactivity of peroxy acids. In the presence of a strong acid, the carbonyl oxygen of the peroxy acid can be protonated, which increases the electrophilicity of the peroxidic oxygen, making it a more potent oxidizing agent. Conversely, in some reactions, the deprotonated form of the peroxy acid, the peroxy anion, acts as the reactive species. This is particularly relevant in reactions with carbonyl compounds, where the mechanism involves a rate-determining nucleophilic attack of the peroxo anion on the carbonyl carbon.
The pH of the reaction medium can, therefore, have a profound effect on the reaction rate and mechanism. A V-shaped pH-rate profile is sometimes observed, indicating that both protonated and unprotonated forms of the reactants are involved in parallel reaction pathways. The involvement of a single proton in the transition state has been demonstrated in the conversion of a "peroxy" intermediate to a ferryl form in certain enzymatic systems, highlighting the importance of proton transfer in oxidation-reduction processes. nih.gov
Influence of Substituents on Reaction Kinetics and Stereoselectivity
The electronic and steric nature of substituents on the aromatic ring of this compound, as well as on the substrate, can significantly impact the kinetics and stereoselectivity of its oxidative reactions. While specific data for this compound is not extensively available, general principles derived from studies on analogous peroxy acids like peroxybenzoic acid can be applied.
Reaction Kinetics:
Electron-withdrawing groups on the aromatic ring of the peroxy acid generally increase its acidity and oxidizing power, leading to faster reaction rates. Conversely, electron-donating groups decrease the reactivity. This is because electron-withdrawing groups stabilize the resulting carboxylate anion formed after the oxygen transfer.
For the substrate, the presence of electron-donating groups on an alkene, for example, increases the nucleophilicity of the double bond, making it more susceptible to electrophilic attack by the peroxy acid, thus increasing the reaction rate. Conversely, electron-withdrawing groups on the alkene decrease the rate of epoxidation.
Stereoselectivity:
Substituents can exert significant steric and electronic control over the stereochemical outcome of oxidation reactions. In the epoxidation of allylic alcohols, for instance, hydrogen bonding between the hydroxyl group of the alcohol and the peroxy acid can direct the oxidant to one face of the double bond, leading to high diastereoselectivity.
The regiochemistry of epoxide ring-opening is also influenced by substituents. In epoxides with primary and secondary carbons, steric factors dominate, favoring nucleophilic attack at the less substituted carbon. jove.com However, with a tertiary carbon, electronic effects become more important, favoring attack at the more substituted carbon, which can better stabilize a partial positive charge in the transition state. jove.com
The following table summarizes the expected effects of substituents on the epoxidation of alkenes by a generic arylsulfonoperoxoic acid:
| Substituent Location | Substituent Type | Effect on Reaction Rate | Rationale |
| On Peroxy Acid | Electron-withdrawing | Increase | Increased electrophilicity of the peroxidic oxygen. |
| On Peroxy Acid | Electron-donating | Decrease | Decreased electrophilicity of the peroxidic oxygen. |
| On Alkene | Electron-donating | Increase | Increased nucleophilicity of the double bond. |
| On Alkene | Electron-withdrawing | Decrease | Decreased nucleophilicity of the double bond. |
Transition State Analysis for Key Oxidative Processes
The understanding of reaction mechanisms for oxidative processes involving peroxy acids heavily relies on the analysis of transition states. Computational methods, such as density functional theory (DFT), are powerful tools for locating and characterizing these transient structures. nih.govacs.org
For the epoxidation of alkenes, a concerted mechanism involving a cyclic "butterfly" transition state is widely accepted. In this transition state, the alkene, the peroxidic oxygen, the hydrogen of the hydroxyl group, and the carbonyl oxygen of the peroxy acid are all involved in a cyclic arrangement. jove.com This concerted nature explains the observed syn-stereochemistry of the epoxidation, where the oxygen atom is delivered to the same face of the alkene double bond. jove.com
High-level computational studies on the epoxidation of alkenes with various peroxy acids have provided detailed insights into the geometry and electronic nature of the transition state. acs.org These studies help in understanding the origin of stereoelectronic effects of substituents on the reaction barrier and, consequently, the reaction rate.
Transition state analysis has also been applied to other oxidative processes, such as the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of amines to amine oxides. These studies help to elucidate the factors that control the selectivity and reactivity in these transformations.
Reactions with Nitrogen-Containing Compounds
Oxidation of Amines to N-oxides
Peroxy acids, including by extension this compound, are effective reagents for the oxidation of tertiary amines to their corresponding N-oxides. britannica.comwikipedia.org This transformation involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the amine.
The reaction is generally considered to be a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine on the electrophilic peroxidic oxygen of the peroxy acid. This process is analogous to the epoxidation of alkenes. The reaction is typically carried out in a suitable solvent at moderate temperatures. Peracids are considered important reagents for this transformation. wikipedia.org
The stereoselectivity of N-oxidation can be influenced by the steric environment around the nitrogen atom. For instance, in the oxidation of substituted piperidines, the approach of the oxidant can be directed to the less sterically hindered face of the nitrogen atom, leading to a preferred stereoisomer of the N-oxide. researchgate.net
The general reaction for the oxidation of a tertiary amine to an N-oxide is as follows:
R₃N + ArSO₂OOH → R₃N⁺-O⁻ + ArSO₃H
Nitration and Nitroso-Compound Formation (Conceptual)
Conceptually, the formation of nitro or nitroso compounds from amines using peroxy acids is plausible. britannica.com The nitration of aromatic rings typically proceeds via an electrophilic aromatic substitution mechanism, where a nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org This is usually generated from nitric acid in the presence of a strong acid like sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.org It is conceivable that under strongly acidic conditions, a reaction between a nitrogen source and a peroxy acid could generate a reactive nitrogen species capable of nitrating an aromatic ring. The methyl group in methylbenzene is known to be an activating group, directing incoming electrophiles to the 2- and 4-positions. chemguide.co.ukchemguide.co.ukdocbrown.info
The formation of nitroso compounds from primary or secondary amines is another possibility. Peroxy acids are known to oxidize amines, and under controlled conditions, it might be possible to stop the oxidation at the nitroso stage.
It is important to emphasize that these are conceptual pathways, and the primary and well-documented reaction of peroxy acids with amines is the formation of N-oxides.
Decomposition Pathways and Stability Considerations
Peroxy acids are inherently unstable due to the weak O-O bond and can decompose, sometimes exothermically. The stability of this compound would be influenced by factors such as temperature, pH, and the presence of impurities.
Decomposition can occur through various pathways, including homolytic cleavage of the O-O bond to form radicals, or through concerted mechanisms. In the gas phase, peroxy radicals can undergo unimolecular H-shift reactions or bimolecular reactions. nih.gov The decomposition of peroxy adducts can lead back to the starting radicals or form more stable products. nih.govresearchgate.net
In solution, the decomposition can be catalyzed by transition metal ions. The presence of water can also lead to hydrolysis, yielding the corresponding sulfonic acid and hydrogen peroxide.
Due to their potential for decomposition, peroxy acids should be handled with care and stored under appropriate conditions, typically at low temperatures and in the absence of contaminants that could catalyze their decomposition.
Despite a comprehensive search for "this compound" and related terms, there is a significant lack of available scientific literature regarding its specific catalytic applications. The vast majority of search results pertain to the well-known and structurally different compound, 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic acid or TsOH).
Information on the synthesis, isolation, and, crucially, the catalytic use of this compound in the specific areas of homogeneous catalysis (enantioselective oxidations, complex molecule synthesis), supported catalysis (immobilization, flow chemistry), and in comparison to other peroxy acids is not sufficiently available in the public domain to construct a thorough and scientifically accurate article as requested.
Therefore, this request cannot be fulfilled.
Catalytic Applications of 4 Methylbenzene 1 Sulfonoperoxoic Acid
Comparison with Other Peroxy Acid Catalysts
Comparative Efficacy with m-CPBA and Peracetic Acid
General knowledge of peroxy acid chemistry suggests that aromatic peroxy acids can be synthesized through the reaction of the corresponding carboxylic acid or its ester with hydrogen peroxide, often in the presence of a strong acid catalyst like methanesulfonic acid. However, detailed procedural outlines and, more importantly, subsequent applications in catalysis for 4-Methylbenzene-1-sulfonoperoxoic acid are not well-documented.
Selectivity and Yield Comparisons Across Different Substrates
Due to the lack of specific studies focusing on the catalytic use of this compound, comprehensive data tables detailing its selectivity and yield comparisons across a range of substrates are not available. For common oxidizing agents like m-CPBA, extensive data exists, demonstrating its effectiveness in the stereospecific epoxidation of various alkenes, where the stereochemistry of the starting alkene is retained in the epoxide product. The selectivity of such reagents is a critical aspect of their utility in synthetic chemistry.
Theoretical and Computational Investigations of 4 Methylbenzene 1 Sulfonoperoxoic Acid
Quantum Chemical Calculations on Molecular Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. These calculations provide insights that are often difficult or impossible to obtain through experimental methods alone.
Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Methylbenzene-1-sulfonoperoxoic acid, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is hypothetical and serves as an example of typical results from a DFT calculation, as specific literature data for this molecule is not available.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | S=O | 1.45 |
| S-O (peroxy) | 1.68 | |
| O-O | 1.46 | |
| O-H | 0.97 | |
| Bond Angle (°) | O=S=O | 120.5 |
| C-S-O (peroxy) | 105.2 | |
| S-O-O | 108.7 | |
| Dihedral Angle (°) | C-S-O-O | 85.3 |
The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. For an oxidizing agent like this compound, the low-lying LUMO, likely localized on the peroxy group, is of particular interest as it dictates its electrophilic character.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and serves as an example of typical results from a DFT calculation, as specific literature data for this molecule is not available.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Reaction Pathway and Transition State Modeling
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. This is particularly valuable for understanding the oxidative power of this compound.
DFT studies can be used to model the transfer of an oxygen atom from the peroxy acid to a substrate, a characteristic reaction for this class of compounds. By mapping the potential energy surface for the reaction, researchers can identify the lowest energy pathway. These calculations involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. The properties of the transition state, such as its geometry and energy, provide deep insights into the reaction's feasibility and kinetics.
From the computed energies of reactants, transition states, and products, it is possible to calculate important kinetic and thermodynamic parameters. The activation energy (Ea), derived from the energy difference between the reactants and the transition state, is directly related to the reaction rate. A lower activation energy implies a faster reaction.
Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be determined. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.
Table 3: Illustrative Calculated Kinetic and Thermodynamic Parameters for an Oxidation Reaction (Note: The following data is hypothetical and serves as an example of typical results from a DFT calculation, as specific literature data for this molecule is not available.)
| Parameter | Calculated Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 15.2 |
| Enthalpy of Reaction (ΔH) | -45.7 |
| Gibbs Free Energy of Reaction (ΔG) | -48.1 |
Molecular Dynamics Simulations for Reactivity Prediction
While quantum chemical calculations are excellent for studying individual molecules or simple reactions in the gas phase, Molecular Dynamics (MD) simulations offer a way to understand molecular behavior in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational flexibility and solvent effects on reactivity.
For this compound, MD simulations could be used to predict how its conformation and the accessibility of the peroxy group are influenced by different solvents. This information is crucial for predicting its reactivity in various reaction media and for designing more efficient synthetic processes.
Nonlinear Optical Properties and Spectroscopic Simulations
Theoretical and computational chemistry offer powerful tools for predicting and understanding the molecular properties of chemical compounds. For novel or less-studied molecules such as this compound, these methods can provide valuable insights into their electronic and spectroscopic behaviors. However, a comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational investigations into the nonlinear optical (NLO) properties and spectroscopic simulations for this compound.
While direct data for this compound is not available, the established methodologies used for similar organic molecules, particularly derivatives of benzene (B151609) and sulfonic acids, can be described. These computational approaches are instrumental in predicting molecular characteristics before undertaking experimental synthesis and analysis.
Nonlinear Optical Properties
Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and signal processing. researchgate.net The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. researchgate.netnih.gov
For a molecule like this compound, a typical computational approach to determine its NLO properties would involve:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.netnih.gov
Calculation of NLO Parameters: Following optimization, key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated. researchgate.net These parameters provide a quantitative measure of the molecule's potential as an NLO material. The magnitude of the first hyperpolarizability is a critical indicator of the second-order NLO activity.
While no specific calculated values for this compound have been reported, studies on similar aromatic compounds provide a reference for the expected range of these properties. For instance, organic molecules with donor-acceptor groups can exhibit significant NLO responses. nih.gov
Table 1: Theoretical Parameters for Assessing Nonlinear Optical Properties
| Parameter | Symbol | Significance |
| Dipole Moment | μ | Measures the polarity of the molecule. |
| Polarizability | α | Indicates the ease of distortion of the electron cloud. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response. |
| Second Hyperpolarizability | γ | Quantifies the third-order NLO response. nih.gov |
This table represents the typical parameters calculated in computational NLO studies; specific values for this compound are not currently available in the literature.
Spectroscopic Simulations
Computational spectroscopy is a vital tool for interpreting experimental spectra and assigning vibrational modes and electronic transitions. DFT calculations are commonly employed to simulate various types of spectra. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These simulated spectra for this compound would help in the assignment of characteristic functional group vibrations, such as the O-H, C-H, S=O, and the peroxide O-O stretching modes. A comparison between the computed and experimental spectra, if available, can confirm the molecular structure. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. nih.gov This analysis would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions for this compound. Such a study would also involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the nature of the electronic transitions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, these calculations would predict the resonance frequencies of the various protons and carbon atoms in the molecule, aiding in the interpretation of experimental NMR data. mdpi.com
Table 2: Simulated Spectroscopic Data and Their Significance
| Spectroscopic Technique | Calculated Parameters | Significance |
| FT-IR & FT-Raman | Vibrational Frequencies (cm⁻¹) and Intensities | Assignment of functional groups and confirmation of molecular structure. |
| UV-Vis | Absorption Wavelengths (λmax) and Oscillator Strengths | Understanding of electronic transitions and the HOMO-LUMO energy gap. researchgate.net |
| NMR | Chemical Shifts (ppm) | Elucidation of the chemical environment of each nucleus (¹H, ¹³C) and confirmation of the connectivity. nih.gov |
This table outlines the typical data generated from spectroscopic simulations; specific simulated data for this compound is not currently documented in scientific literature.
Spectroscopic Characterization Techniques for 4 Methylbenzene 1 Sulfonoperoxoic Acid and Its Reaction Intermediates
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. These methods are complementary and crucial for identifying the key structural features of 4-Methylbenzene-1-sulfonoperoxoic acid.
The sulfonoperoxoic acid group, -S(=O)₂OOH, has distinct vibrational modes that serve as diagnostic markers. The O-H stretch of the peroxy acid group is typically observed as a broad band in the IR spectrum, generally in the 3300–2500 cm⁻¹ region, arising from strong hydrogen bonding.
A key vibration for peroxy compounds is the O-O stretch. In organic peroxides, this vibration gives rise to a band that can be weak and difficult to assign definitively but is often found in the 890–830 cm⁻¹ range. royalsocietypublishing.org For peroxyacetyl radicals, the O-O stretch has been assigned to a strong peak observed around 928 cm⁻¹. aip.orgcolostate.edu This region can sometimes be complicated by the presence of other skeletal vibrations, but its identification is a critical piece of evidence for the presence of the peroxy linkage.
The 4-methylbenzene portion of the molecule gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. The aromatic ring itself has characteristic C=C stretching vibrations that appear in the 1600–1450 cm⁻¹ region. Furthermore, the 1,4-disubstitution (para) pattern on the benzene (B151609) ring produces a strong out-of-plane C-H bending vibration in the 840–810 cm⁻¹ range.
The sulfonyl group (SO₂) is readily identified by its strong, characteristic stretching vibrations. cdnsciencepub.com The asymmetric stretching mode (νₐₛ SO₂) typically appears in the 1410–1300 cm⁻¹ range, while the symmetric stretching mode (νₛ SO₂) is found between 1200–1120 cm⁻¹. cdnsciencepub.comacs.orgcdnsciencepub.com The exact positions of these bands are influenced by the electronegativity of the attached groups.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Peroxy Acid (-OOH) | O-H Stretch | 3300 - 2500 (Broad) | IR |
| Peroxy Acid (-O-O-) | O-O Stretch | 890 - 830 | IR, Raman |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |
| Aromatic Ring | C-H Out-of-Plane Bend (para) | 840 - 810 | IR |
| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1410 - 1300 | IR, Raman |
| Sulfonyl (-SO₂-) | Symmetric Stretch | 1200 - 1120 | IR, Raman |
| Methyl (-CH₃) | C-H Stretch | 2980 - 2850 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments can map out the entire carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The methyl group protons would appear as a sharp singlet, likely in the range of 2.3–2.5 ppm. The aromatic protons, due to the 1,4-disubstitution pattern, would present as a pair of doublets (an AA'BB' system) in the aromatic region, typically between 7.2 and 8.0 ppm. rsc.org The most diagnostic signal is that of the peroxy acid proton (-OOH). This proton is highly deshielded and is expected to appear as a broad singlet at a very low field, potentially between 10–13 ppm. acs.org Its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.
In the ¹³C NMR spectrum, the methyl carbon would resonate at approximately 21 ppm. rsc.org The aromatic carbons would appear in the 125–145 ppm region, with four distinct signals corresponding to the methyl-bearing carbon, the sulfonyl-bearing carbon, and the two pairs of equivalent C-H carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Multiplicity | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | Singlet | ~2.4 | ~21 |
| Ar-H (ortho to CH₃) | Doublet | ~7.3 | ~130 |
| Ar-H (ortho to SO₂OOH) | Doublet | ~7.8 | ~126 |
| Ar-C (ipso to CH₃) | - | - | ~145 |
| Ar-C (ipso to SO₂OOH) | - | - | ~138 |
| -SO₂OOH | Broad Singlet | 10 - 13 | - |
Note: Predicted values are relative to TMS and can vary based on solvent and experimental conditions.
To unambiguously confirm the structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment would establish the connectivity between adjacent protons. A cross-peak between the two aromatic doublets would confirm their ortho relationship on the benzene ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbons. It would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective aromatic carbon signals.
A correlation from the methyl protons to the ipso-carbon (C1) and the ortho-carbons (C2/C6) of the aromatic ring.
Correlations from the aromatic protons to neighboring aromatic carbons, confirming the substitution pattern.
A correlation from the aromatic protons ortho to the sulfonyl group to the sulfonyl-bearing ipso-carbon (C4).
These combined techniques provide a comprehensive and definitive map of the molecular structure. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful for analyzing potentially labile molecules like peroxy acids, as they typically yield the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. nih.gov For this compound (C₇H₈O₄S, MW = 188.2 g/mol ), one would expect to observe ions at m/z 189 in positive ion mode or m/z 187 in negative ion mode.
Tandem mass spectrometry (MS/MS) induces fragmentation of a selected parent ion, providing insight into the molecule's structure. For this compound, several characteristic fragmentation pathways are anticipated:
Loss of SO₂: A very common and diagnostic fragmentation pathway for aromatic sulfonic acids and their derivatives is the neutral loss of sulfur dioxide (SO₂, 64 Da). aaqr.orgnih.govresearchgate.net This would result in a fragment ion corresponding to the 4-methylphenol radical cation.
Peroxy Bond Cleavage: The weak O-O bond is a likely point of fragmentation. This could lead to the loss of an •OOH radical (33 Da) or H₂O₂ (34 Da). copernicus.org Some studies on peroxycarboxylic acids have identified a neutral loss of CH₂O₂ as a diagnostic fragmentation, though its applicability to sulfonoperoxoic acids is less certain. cam.ac.ukacs.org
S-O Bond Cleavage: Cleavage of the sulfur-peroxide bond could result in the formation of a p-toluenesulfonyl cation ([CH₃C₆H₄SO₂]⁺) at m/z 155 or a p-toluenesulfonate anion ([CH₃C₆H₄SO₃]⁻) at m/z 171.
Formation of Tropylium (B1234903) Ion: The toluene-derived portion of the molecule can fragment to form the stable tropylium cation ([C₇H₇]⁺) at m/z 91.
Analyzing these fragmentation patterns allows for the confirmation of the different structural components of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the primary chromophore is the substituted benzene ring.
Detailed experimental UV-Vis spectra specifically for this compound are not readily found in the literature. However, predictions about its absorption characteristics can be made by examining the closely related and stable compound, 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). The UV spectrum of p-toluenesulfonic acid typically displays absorptions characteristic of a substituted benzene ring. These absorptions are due to π → π* transitions.
The introduction of the sulfonoperoxoic acid group (-SO2OOH) in place of the sulfonic acid group (-SO3H) is not expected to dramatically shift the primary absorption bands associated with the aromatic ring, as the main electronic structure of the benzene chromophore remains intact. However, the peroxy group itself contains n → σ* transitions, which typically occur at lower wavelengths and may be masked by the stronger aromatic absorptions.
Table 1: Expected UV-Vis Absorption Data for Aromatic Compounds Related to this compound
| Compound Name | Functional Group | Expected Transition Types | Expected Absorption Maxima (λmax) |
| Toluene | -CH3 | π → π | ~262 nm |
| 4-Methylbenzenesulfonic acid | -SO3H | π → π | ~220 nm, ~260 nm |
| This compound | -SO2OOH | π → π, n → σ | Not experimentally determined |
Note: The data for this compound is hypothetical and based on the expected behavior of the chromophores.
The study of reaction intermediates via UV-Vis spectroscopy would likely involve techniques such as stopped-flow or flash photolysis to generate and detect transient species. However, specific studies identifying and characterizing intermediates of this compound reactions using this technique are not widely reported.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and crystal packing. However, this technique requires a stable, single crystal of the compound of interest.
There are no published crystal structures for this compound in crystallographic databases. The high reactivity and likely instability of the compound in its pure, solid form make it an exceptionally challenging target for crystallization and subsequent X-ray diffraction analysis. Peroxy acids, in general, are known for their potential to decompose, sometimes explosively, especially in the solid state.
In the absence of experimental data for this compound, Table 2 presents crystallographic data for a related, stable sulfonate derivative to illustrate the type of information that would be obtained from a successful X-ray diffraction study.
Table 2: Illustrative Crystallographic Data for a Related Sulfonate Compound (4-Methylphenyl 4-methylbenzenesulfonate)
| Parameter | Value |
| Chemical Formula | C14H14O3S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 9.876 |
| c (Å) | 13.543 |
| β (°) | 109.87 |
| Volume (ų) | 1272.1 |
This data is for a different, stable compound and is provided for illustrative purposes only. It does not represent the structure of this compound.
Future studies on the solid-state structure of this compound or its derivatives might involve co-crystallization with stabilizing agents or analysis of more stable salt forms, if they can be prepared.
Environmental and Green Chemistry Aspects of 4 Methylbenzene 1 Sulfonoperoxoic Acid
Degradation Pathways and Environmental Fate
The environmental persistence and degradation pathways of 4-Methylbenzene-1-sulfonoperoxoic acid are anticipated to be governed by the reactivity of its peroxy functional group and the characteristics of the aromatic sulfonic acid structure.
Hydrolytic Degradation: Organic peroxy acids typically undergo hydrolysis to revert to the parent acid and hydrogen peroxide. wikipedia.org Therefore, the primary degradation pathway for this compound in aqueous environments is expected to be its breakdown into 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic acid, PTSA) and hydrogen peroxide. Hydrogen peroxide itself is environmentally benign, decomposing into water and oxygen.
Atmospheric Fate: If released into the atmosphere, organic peroxy compounds are subject to photochemical reactions. While specific data for this compound is unavailable, the general fate of organic peroxy radicals involves complex reactions with other atmospheric components.
Table 1: Conceptual Degradation Profile
| Aspect | Predicted Behavior for this compound |
|---|---|
| Primary Degradation Pathway | Hydrolysis |
| Primary Degradation Products | 4-Methylbenzene-1-sulfonic acid, Hydrogen Peroxide |
| Environmental Compartment | Primarily aquatic systems due to high water solubility of its degradation product. canada.ca |
| Biodegradation Potential | Limited; degradation of the resulting PTSA is slow and requires specific microbial strains. nih.govcore.ac.uk |
Application in Water Treatment and Pollution Remediation (Conceptual, based on general peroxy acid use)
Peroxy acids are powerful oxidizing agents and are integral to various Advanced Oxidation Processes (AOPs) for environmental remediation. ascelibrary.orgresearchgate.net Conceptually, this compound could be a valuable tool in water treatment and pollution control due to its strong oxidizing potential.
Mechanism of Action: AOPs generate highly reactive species, such as hydroxyl radicals, which can non-selectively degrade a wide range of persistent organic pollutants (POPs). frontiersin.org Peroxy acids contribute to these processes by acting as potent oxidants, capable of breaking down complex organic molecules into simpler, less harmful substances, ultimately aiming for complete mineralization to carbon dioxide and water. nih.gov
Potential Applications:
Wastewater Treatment: It could be applied in the tertiary treatment of industrial and municipal wastewater to remove recalcitrant compounds that are resistant to conventional biological treatments. mdpi.comdiva-portal.org This includes pollutants like dyes, pharmaceuticals, and pesticides.
Soil and Groundwater Remediation: Solid peroxy compounds have been effectively used for the in-situ remediation of contaminated soils and groundwater. mdpi.com A solid form of this compound could potentially be developed for similar applications, offering a controlled release of oxidative power to degrade contaminants like polycyclic aromatic hydrocarbons (PAHs). ascelibrary.orgresearchgate.net
The effectiveness of peroxy acid treatments has been demonstrated for various pollutants. For example, peroxy-acid AOPs have been shown to effectively degrade PAHs such as anthracene (B1667546) and benzo[a]pyrene (B130552) in laboratory settings. ascelibrary.orgresearchgate.net
Table 2: Potential Pollutants for Remediation by Peroxy Acid-Based AOPs
| Pollutant Class | Examples | Remediation Principle |
|---|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene, Anthracene, Phenanthrene | Oxidative degradation of aromatic rings. ascelibrary.orgresearchgate.net |
| Pharmaceuticals | Diclofenac, Ibuprofen, Sulfamethoxazole | Destruction of complex organic structures. researchgate.net |
| Dyes | Methyl Green | Decolorization and mineralization through oxidation. mdpi.com |
| Phenolic Compounds | Phenol, Cresols | Oxidation to simpler organic acids and eventually CO2 and water. aquatechtrade.com |
Sustainable Synthesis Methods and Reduced Environmental Impact
The principles of green chemistry aim to design chemical processes that are environmentally benign. Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.
The conventional synthesis of peroxy acids involves reacting the corresponding carboxylic acid with hydrogen peroxide, often using a strong mineral acid like sulfuric acid as a catalyst. wikipedia.org A greener alternative involves replacing the homogeneous mineral acid with a solid, reusable acid catalyst.
Heterogeneous Catalysis: The use of solid acid catalysts, such as cation exchange resins (e.g., Amberlite IR-120), offers a more sustainable route for peroxy acid synthesis. researchgate.net This approach provides several advantages:
Reduced Waste: Solid catalysts can be easily separated from the reaction mixture by filtration and reused, minimizing catalyst waste and simplifying product purification. rsc.org
Improved Safety: It avoids the handling and disposal of corrosive mineral acids. nbinno.com
Higher Selectivity: Solid catalysts can offer higher selectivity, potentially reducing the formation of by-products.
Conceptually, a sustainable synthesis of this compound would involve the reaction of 4-Methylbenzene-1-sulfonic acid with hydrogen peroxide over a solid acid catalyst. Further research into photocatalytic synthesis methods, which use light to generate hydrogen peroxide in situ, could offer an even greener pathway in the future. researchgate.net
Minimization of By-product Formation in Catalytic Processes
Minimizing by-products is a cornerstone of green chemistry, both in the synthesis of a chemical and in its subsequent applications.
Synthesis of the Precursor: The industrial production of the precursor, 4-Methylbenzene-1-sulfonic acid, is achieved through the sulfonation of toluene. This reaction can produce undesired isomers, such as ortho-toluenesulfonic acid, and contain residual sulfuric acid. Process optimization, such as controlling reaction temperature and using specific reaction media like liquid sulfur dioxide, can significantly increase the yield of the desired para isomer and reduce impurities, thereby minimizing waste and costly purification steps. google.com
Catalytic Applications: When 4-Methylbenzene-1-sulfonic acid itself is used as a catalyst in organic reactions (e.g., esterifications, alkylations), its solid, non-corrosive, and recoverable nature makes it a greener alternative to mineral acids like sulfuric acid, leading to fewer side reactions and undesired by-products. nbinno.compreprints.orgacs.org When this compound is used as an oxidant, its primary degradation product is its parent sulfonic acid, PTSA. wikipedia.org Developing processes where this PTSA by-product can be efficiently recovered and either reused as a catalyst directly or recycled back into the peroxy acid synthesis process would create a more circular and sustainable chemical system. rsc.org
Derivatives and Analogues of 4 Methylbenzene 1 Sulfonoperoxoic Acid and Their Research Interest
Investigation of Substituted Aromatic Rings on Peroxy Acid Reactivity
The reactivity of an aromatic peroxy acid is significantly influenced by the nature of the substituents on the benzene (B151609) ring. These substituents can alter the electron density of the peroxy acid group, thereby affecting its electrophilicity and, consequently, its effectiveness as an oxidizing agent in reactions such as the epoxidation of alkenes. wikipedia.org
Electron-donating groups (EDGs), such as alkyl (e.g., methyl), hydroxyl, and amino groups, increase the electron density on the aromatic ring. This inductive effect can translate to the peroxy acid functional group, making the outer oxygen atom more nucleophilic and the peroxy acid generally less reactive as an electrophilic oxidant. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2), trifluoromethyl (-CF3), and carboxyl (-COOH) groups, decrease the electron density of the ring. This enhances the electrophilic character of the peroxy acid's hydroxyl oxygen, making it a more potent oxidizing agent.
The effect of substituents on the reactivity of aromatic compounds in oxidation reactions has been a subject of detailed kinetic studies. For instance, studies on the oxidation of phenols and aromatic amines have shown a strong dependence of the reaction rate on the substituents present on the benzene ring. nih.gov A linear free-energy relationship, as described by the Hammett equation, has been established in these cases, correlating the logarithm of the rate constants with the Hammett sigma (σ) values of the substituents. nih.gov A similar principle applies to the reactivity of substituted aromatic peroxy acids, where EWGs lead to higher reaction rates in electrophilic oxidations.
Table 1: Predicted Effect of Substituents on the Reactivity of Aromatic Peroxy Acids
| Substituent | Position on Ring | Electronic Effect | Predicted Reactivity in Epoxidation |
| -NO₂ | para | Electron-withdrawing | Increased |
| -CN | para | Electron-withdrawing | Increased |
| -Cl | meta | Electron-withdrawing | Increased |
| -H | - | Reference | Baseline |
| -CH₃ | para | Electron-donating | Decreased |
| -OCH₃ | para | Electron-donating | Decreased |
| -NH₂ | para | Electron-donating | Decreased |
This table is illustrative and based on established principles of electronic effects in aromatic systems.
Exploration of Peroxy Acid Salts and Esters
The exploration of derivatives extends to the salts and esters of peroxy acids. These modifications can alter the solubility, stability, and reactivity profile of the parent peroxy acid.
Peroxy Acid Salts: The synthesis of peroxy acid salts can be achieved by reacting an acyl halide with an aqueous solution of alkali metal peroxides. For instance, a process has been described for producing peroxycarboxylic acid salts by reacting an acyl halide with a mixed aqueous solution of sodium and potassium peroxides in the presence of a tertiary alcohol. google.com The resulting peroxy acid salt is soluble in the reaction medium and can be subsequently acidified to yield the free peroxy acid. google.com These salts, such as sodium and potassium peroxybenzoates, are often more stable than the corresponding free acids.
Peroxy Esters: Peroxy esters, with the general structure R-C(O)O-OR', are another important class of derivatives. Historically, it was believed that peroxyesters could not be synthesized by the direct alkylation of peroxy acids or their salts. gre.ac.uk However, newer methods have been developed. One such route involves the reaction of peroxy acids with carbocation intermediates. gre.ac.uk This has enabled the synthesis of tertiary peroxyesters, as well as stable primary allylic and benzylic peroxyesters. gre.ac.uk For example, tert-butyl peroxybenzoate is a commercially significant peroxyester. The synthesis of these compounds is of considerable interest due to their applications as polymerization initiators and oxidizing agents.
Synthesis and Reactivity of Polyperoxy Acids
The concept of incorporating multiple peroxy acid functionalities into a single molecule has led to the development of polyperoxy acids, most notably diperoxy acids. These compounds have the potential for enhanced oxidative capacity and unique reactivity patterns.
An example of a di(peroxy acid) is nonanebis(peroxoic acid). Research has shown its utility in the regio- and chemoselective oxidation of aromatic amines that are hindered with an ortho substituent to the corresponding nitro compounds. wikipedia.org This selectivity is attributed to the specific interactions between the diperoxy acid and the substrate.
The synthesis of polyperoxy acids can be approached by starting with a dicarboxylic acid or its derivative. For example, the treatment of a cyclic anhydride (B1165640) with hydrogen peroxide is a common method for generating a monoperoxy acid. A similar strategy starting from a molecule containing two carboxylic acid functionalities could, in principle, yield a diperoxy acid. The presence of two peroxy acid groups in close proximity can lead to intramolecular interactions that may influence the reactivity and stability of the molecule.
Hybrid Systems Incorporating Peroxy Acid Functionality
To enhance the efficiency, selectivity, and sustainability of oxidation reactions, researchers have explored the development of hybrid systems that incorporate peroxy acid functionality. These systems can be biocatalytic or involve heterogeneous catalysts.
Biocatalytic Systems: One innovative approach involves the use of enzymes to generate and utilize peroxy acids in situ. Certain hydrolases have been shown to catalyze the synthesis of peracids, a phenomenon attributed to enzymatic promiscuity. nih.gov This capability has been harnessed for various applications, including in situ bleaching and the epoxidation of unsaturated fatty acids and olefins, which proceeds via a Prileschajew-type reaction. nih.gov By generating the peroxy acid only as needed, this method avoids the handling and storage of potentially unstable concentrated peroxy acid solutions. Haem peroxygenases are another class of biocatalysts that can utilize H₂O₂ for oxidation reactions, and alternative catalytic routes using O₂ and small-molecule reductants are being explored to improve their practical applications. researchgate.net
Heterogeneous Catalytic Systems: Another area of interest is the development of solid-supported peroxy acids or hybrid catalytic systems that utilize peroxy acids. For instance, anhydrous [2-percarboxyethyl] functionalized silica (B1680970) has been developed as an oxidant for the epoxidation of olefins. wikipedia.org The solid support facilitates the separation of the oxidant from the reaction products, simplifying the work-up procedure. Such heterogeneous systems can also prevent the acid-catalyzed ring-opening of sensitive epoxides. wikipedia.org The development of novel hybrid materials, for example by combining catalysts with solid supports, is an active area of research for driving various oxidation processes. mdpi.com These hybrid systems aim to combine the reactivity of peroxy acids with the advantages of heterogeneous catalysis, such as catalyst recyclability and improved process control.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Atom Economy
A primary challenge in utilizing novel reagents is the development of efficient and sustainable synthetic methods. For 4-Methylbenzene-1-sulfonoperoxoic acid, future research must prioritize synthetic routes with high atom economy, a core principle of green chemistry that measures the efficiency of incorporating reactant atoms into the final product. researchgate.netacs.org
Traditionally, peroxy acids are synthesized by reacting the corresponding acid with concentrated hydrogen peroxide, a process that generates water as a stoichiometric byproduct. wikipedia.orgbritannica.com While effective, this method's atom economy is inherently limited. Future research should target catalytic, waste-minimizing pathways. This could involve the direct, catalyzed oxidation of p-toluenesulfonic acid using greener oxidants or the development of systems that activate hydrogen peroxide more efficiently under milder conditions. Such advancements would not only reduce waste but also enhance the safety and cost-effectiveness of its synthesis.
| Parameter | Conventional Route (H₂O₂ Stoichiometric) | Potential Catalytic Route |
|---|---|---|
| Reactants | p-Toluenesulfonic acid, Hydrogen peroxide | p-Toluenesulfonic acid, Oxidant (e.g., O₂), Catalyst |
| Byproducts | Water | Minimal or recyclable catalyst |
| Atom Economy Principle | Limited by the formation of water byproduct. | Potentially higher by minimizing or eliminating byproduct formation. rsc.org |
| Research Goal | Baseline for comparison. | Design of a heterogeneous or homogeneous catalyst for direct oxidation, maximizing atom efficiency. primescholars.com |
Expansion of Catalytic Applications to Challenging Substrates
Peroxy acids are renowned for their utility as powerful yet selective oxidizing agents in reactions such as the Prilezhaev epoxidation and the Baeyer-Villiger oxidation. wikipedia.orgvedantu.com The unique electronic nature of the sulfonyl group in this compound suggests it could offer distinct reactivity compared to common reagents like meta-chloroperoxybenzoic acid (m-CPBA).
Future investigations should focus on applying this reagent to challenging substrates where existing methods fall short. This includes:
Sterically Hindered Alkenes: The specific steric profile of the reagent may allow for selective oxidation of complex polycyclic or substituted olefins.
Electron-Deficient Systems: The powerful electrophilic nature of the peroxy acid could enable the oxidation of alkenes and other functional groups deactivated by electron-withdrawing groups.
Chemoselective Oxidations: Research could explore its ability to selectively oxidize one functional group in a complex molecule containing multiple oxidizable sites, such as oxidizing a sulfide (B99878) to a sulfoxide (B87167) in the presence of an alkene.
| Substrate Class | Reaction Type | Potential Advantage of this compound |
|---|---|---|
| Highly Substituted Olefins | Epoxidation | Unique steric and electronic profile may overcome hindrance. |
| α,β-Unsaturated Ketones | Epoxidation | Higher reactivity may be needed for these electron-poor systems. |
| Polyfunctional Molecules | Selective Oxidation | Potential for high chemoselectivity (e.g., sulfide vs. amine oxidation). |
Advanced Spectroscopic and Computational Approaches for Mechanistic Insights
A deep understanding of reaction mechanisms is critical for optimizing reaction conditions and predicting outcomes. Future work should employ a combination of advanced spectroscopic techniques and computational chemistry to elucidate the pathways by which this compound interacts with substrates.
Spectroscopic Studies: Techniques like in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reaction progress in real-time, potentially identifying key intermediates and transition states.
Computational Modeling: High-level computational methods, such as Density Functional Theory (DFT), can be used to model the transition state structures for oxidation reactions. These models can help rationalize observed selectivity, predict reactivity with new substrates, and provide fundamental insights into the electronic effects imparted by the toluenesulfonyl group. This dual approach will accelerate the rational design of new synthetic applications.
| Methodology | Specific Technique | Anticipated Insight |
|---|---|---|
| Spectroscopy | In-situ FTIR/NMR | Identification of transient species; kinetic profiling. |
| Kinetics | Stopped-flow analysis | Determination of reaction rates and orders. |
| Computation | Density Functional Theory (DFT) | Modeling of transition states; calculation of activation energies; prediction of regioselectivity. |
Integration into Continuous Flow Processes and Industrial Applications
The handling of energetic compounds like peroxy acids on a large scale presents significant safety challenges. Continuous flow chemistry offers a powerful solution by performing reactions in small-volume, continuously moving streams, which enhances heat transfer and minimizes the accumulation of hazardous materials. unipr.itnih.gov
A crucial area of future research is the development of a continuous flow process for the in-situ generation and immediate consumption of this compound. researchgate.net In such a system, streams of p-toluenesulfonic acid and an oxidant would be mixed in a microreactor to form the peroxy acid, which would then merge with a stream of the substrate in a subsequent reaction coil. This approach would drastically improve safety, allow for precise control over reaction parameters, and facilitate seamless scaling from laboratory discovery to industrial production.
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Safety | Risk of accumulating large quantities of unstable peroxy acid. | Minimal quantities of hazardous intermediates at any given time. |
| Heat Transfer | Limited by vessel surface area, risk of thermal runaway. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Scalability | Complex and often requires process redesign. | Scalable by running the process for longer durations or in parallel. |
| Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. |
Exploration of Biomedical or Materials Science Applications (Conceptual, assuming peroxy acid utility)
Beyond synthetic chemistry, the inherent properties of peroxy acids suggest conceptual applications in other scientific domains. wikipedia.org Future interdisciplinary research could explore the utility of this compound in biomedical and materials science contexts.
Biomedical Applications: Many peroxy acids, such as peracetic acid, are potent antimicrobial agents used as disinfectants and sterilants. rochestermidland.comresearchgate.net The unique structure of this compound could confer a different spectrum of activity, stability, or mechanism of action, making it a candidate for investigation as a novel biocide. Research has also shown that certain peroxy acids can act as potent oxidants of enzymes, suggesting a potential role in biochemical studies. nih.gov
Materials Science: Peroxy compounds are often used as polymerization initiators or as agents for surface modification. Research could investigate the use of this compound to initiate radical polymerization, potentially incorporating the toluenesulfonyl moiety into the polymer backbone. Furthermore, its strong oxidizing nature could be harnessed to functionalize material surfaces, altering properties like wettability, adhesion, or biocompatibility.
| Field | Potential Application | Scientific Rationale |
|---|---|---|
| Biomedical | Novel Disinfectant/Sterilant | Peroxy acids are known broad-spectrum biocides; the aromatic sulfonyl group may modulate activity. rochestermidland.comresearchgate.net |
| Materials Science | Polymerization Initiator | The weak O-O bond can be cleaved to generate radicals for polymerization. |
| Materials Science | Surface Functionalization | Strong oxidizing power can create reactive sites or directly attach functional groups to surfaces. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
